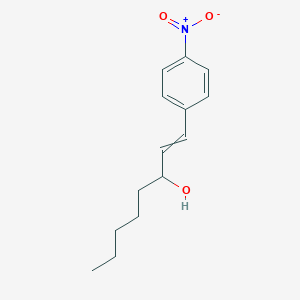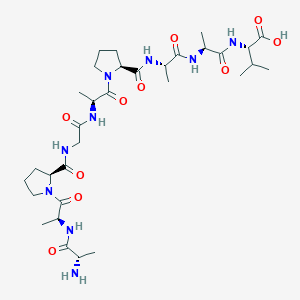
Yttrium--zinc (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium–zinc (2/3) is a compound that combines yttrium and zinc in a specific stoichiometric ratio. Yttrium is a transition metal with atomic number 39, known for its applications in various high-tech fields due to its unique properties. Zinc, on the other hand, is a well-known element used in numerous industrial and biological applications. The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium–zinc (2/3) can be synthesized using several methods, including sol-gel, solvothermal, and wet chemical methods . These methods involve the reaction of yttrium and zinc precursors under controlled conditions to form the desired compound. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: In industrial settings, yttrium–zinc (2/3) is typically produced through high-temperature solid-state reactions. This involves mixing yttrium oxide and zinc oxide powders, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Yttrium–zinc (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium in the compound can react with oxygen to form yttrium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium–zinc (2/3) include oxygen, halogens, and acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of yttrium–zinc (2/3) include yttrium oxide, zinc oxide, and various halides, depending on the reagents used
Eigenschaften
CAS-Nummer |
880884-21-9 |
|---|---|
Molekularformel |
Y2Zn3 |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
yttrium;zinc |
InChI |
InChI=1S/2Y.3Zn |
InChI-Schlüssel |
LEALAMLCETYLPE-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Zn].[Y].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)


![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)

![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)

